molecular formula C16H12N2O6S4 B14288871 2,2'-(Ethane-1,2-diyl)bis(4-isothiocyanatobenzene-1-sulfonic acid) CAS No. 137911-08-1

2,2'-(Ethane-1,2-diyl)bis(4-isothiocyanatobenzene-1-sulfonic acid)

Cat. No.: B14288871
CAS No.: 137911-08-1
M. Wt: 456.5 g/mol
InChI Key: IWGQZCQVMWPBBC-UHFFFAOYSA-N
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Description

2,2’-(Ethane-1,2-diyl)bis(4-isothiocyanatobenzene-1-sulfonic acid) is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Ethane-1,2-diyl)bis(4-isothiocyanatobenzene-1-sulfonic acid) typically involves the reaction of 4-isothiocyanatobenzenesulfonic acid with ethane-1,2-diol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as crystallization and chromatography, is common to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Ethane-1,2-diyl)bis(4-isothiocyanatobenzene-1-sulfonic acid) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The isothiocyanate groups can participate in nucleophilic substitution reactions, leading to the formation of thiourea derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products

Scientific Research Applications

2,2’-(Ethane-1,2-diyl)bis(4-isothiocyanatobenzene-1-sulfonic acid) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate groups.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(4-isothiocyanatobenzene-1-sulfonic acid) involves the interaction of its isothiocyanate groups with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The sulfonic acid groups enhance the compound’s solubility and reactivity, facilitating its use in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    2,2’-(Ethane-1,2-diyl)bis(4-chlorophenol): Known for its use in organic synthesis and as an intermediate in the production of other chemicals.

    4,4’-(Ethane-1,2-diyl)bis(2,6-dibromoaniline): Utilized in the synthesis of brominated compounds and as a reagent in organic reactions.

Uniqueness

2,2’-(Ethane-1,2-diyl)bis(4-isothiocyanatobenzene-1-sulfonic acid) stands out due to its dual functional groups (isothiocyanate and sulfonic acid), which provide a unique combination of reactivity and solubility. This makes it particularly valuable in applications requiring specific chemical modifications and interactions.

Properties

CAS No.

137911-08-1

Molecular Formula

C16H12N2O6S4

Molecular Weight

456.5 g/mol

IUPAC Name

4-isothiocyanato-2-[2-(5-isothiocyanato-2-sulfophenyl)ethyl]benzenesulfonic acid

InChI

InChI=1S/C16H12N2O6S4/c19-27(20,21)15-5-3-13(17-9-25)7-11(15)1-2-12-8-14(18-10-26)4-6-16(12)28(22,23)24/h3-8H,1-2H2,(H,19,20,21)(H,22,23,24)

InChI Key

IWGQZCQVMWPBBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=C=S)CCC2=C(C=CC(=C2)N=C=S)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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